molecular formula C20H23IN4O4S2 B2651356 Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681223-48-3

Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2651356
CAS RN: 681223-48-3
M. Wt: 574.45
InChI Key: XQYPVSKXXMFBFW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and an iodophenyl group. The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is a common feature in many biologically active compounds . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Piperazine rings are often found in pharmaceuticals and are known to have a range of biological activities.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the thiazole ring could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the iodophenyl group could potentially make the compound relatively heavy and polar .

Scientific Research Applications

Synthesis and Chemical Properties

Research in medicinal chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has been explored. This synthesis process aimed at generating compounds with improved antimicrobial, antilipase, and antiurease activities, highlighting the versatile chemical manipulation of piperazine derivatives for targeted biological functions (Başoğlu et al., 2013).

Biological Activities and Applications

Compounds structurally related to Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate have shown a range of biological activities. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in antitubercular therapy (Jeankumar et al., 2013).

Antimicrobial Properties

The preparation and reactions of specific piperazine derivatives have been explored, revealing excellent biocidal properties against a spectrum of bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Youssef et al., 2011).

Future Directions

Future research could involve synthesizing this compound and studying its biological activities. Given the biological activities associated with thiazole and piperazine rings, this compound could potentially have interesting pharmaceutical applications .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYPVSKXXMFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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